molecular formula C20H23ClN2O4S B296789 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide

2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide

Cat. No. B296789
M. Wt: 422.9 g/mol
InChI Key: DYGFMUBQYUKOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. CPAA belongs to the class of sulfonylurea compounds and has been shown to exhibit antidiabetic, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide involves the activation of the ATP-sensitive potassium channels on pancreatic beta cells, leading to the depolarization of the cell membrane and subsequent insulin secretion. 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has also been shown to inhibit the activity of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, leading to a reduction in inflammation. The anticancer properties of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to stimulate insulin secretion and reduce inflammation, 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes. 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has also been shown to reduce tumor growth and induce apoptosis in cancer cells. Additionally, 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide also exhibits a wide range of biological activities, making it a versatile compound for use in various research applications. However, 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide does have some limitations. It is a relatively new compound and its long-term safety and efficacy have not yet been fully established. Additionally, the exact mechanism of action of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide is not fully understood, which may limit its potential use in certain research applications.

Future Directions

There are several future directions for research on 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide. One area of research could focus on the development of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide analogs with improved potency and selectivity for specific biological targets. Another area of research could focus on the use of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide in combination with other therapeutic agents for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide and its long-term safety and efficacy.

Synthesis Methods

The synthesis of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide involves the reaction of 4-methoxybenzenesulfonyl chloride and 3-chloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopentylacetic acid chloride to produce 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide. The synthesis of 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has been optimized to produce high yields and purity, making it a viable compound for further research.

Scientific Research Applications

2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has been extensively studied for its potential use in the treatment of type 2 diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells, leading to improved glucose uptake by peripheral tissues. 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-cyclopentylacetamide has been shown to exhibit anticancer properties, making it a promising compound for cancer therapy.

properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

2-(3-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-cyclopentylacetamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23(17-8-4-5-15(21)13-17)14-20(24)22-16-6-2-3-7-16/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,22,24)

InChI Key

DYGFMUBQYUKOCG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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